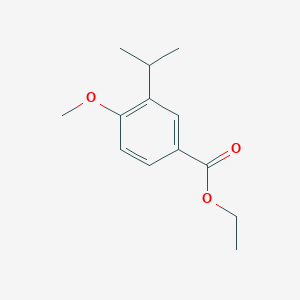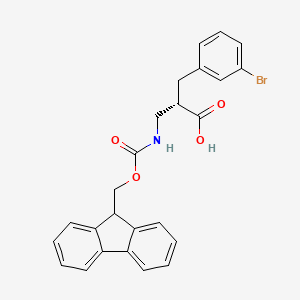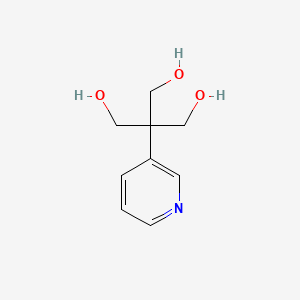
4-Chloro-3-fluoro-5-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-5-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-phenylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with chlorine and fluorine sources. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-fluoro-5-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and palladium catalysts under specific conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
4-Chloro-3-fluoro-5-phenylpyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-5-phenylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-fluoro-5-phenylpyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 4-Chloro-3-fluoro-5-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H7ClFN |
|---|---|
Poids moléculaire |
207.63 g/mol |
Nom IUPAC |
4-chloro-3-fluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-9(6-14-7-10(11)13)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
MXORIFOZKLICCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=CC(=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)





![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
